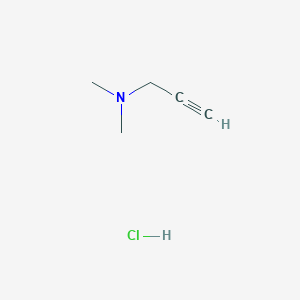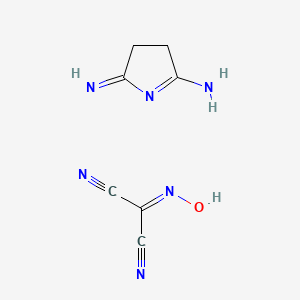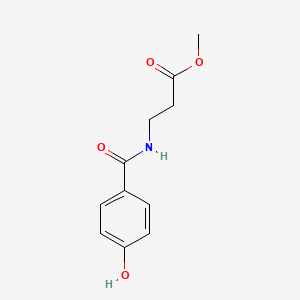
Phosphonic acid, ethyl-, monoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ethyl-, monoethyl ester is an organophosphorus compound with the chemical formula C4H11O3P. It is a derivative of phosphonic acid where one of the hydrogen atoms is replaced by an ethyl group, and the remaining hydrogen atom is replaced by an ethyl ester group. This compound is known for its versatility and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, ethyl-, monoethyl ester can be synthesized through several methods. One common method involves the reaction of phosphonic acid with ethanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the esterification process.
Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation followed by desilylation upon contact with water or methanol . This method is favored for its convenience, high yields, and mild conditions.
Industrial Production Methods
Industrial production of this compound often employs the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. This method is widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, ethyl-, monoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
Applications De Recherche Scientifique
Phosphonic acid, ethyl-, monoethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and as a chelating agent in various industrial processes
Mécanisme D'action
The mechanism of action of phosphonic acid, ethyl-, monoethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular processes .
Comparaison Avec Des Composés Similaires
Phosphonic acid, ethyl-, monoethyl ester can be compared with other similar compounds such as:
- Phosphonic acid, methyl-, monoethyl ester
- Phosphonic acid, ethyl-, dimethyl ester
- Phosphonic acid, ethyl-, diethyl ester
Uniqueness
This compound is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reactions and its stability under various conditions make it a valuable compound in both research and industrial applications .
Propriétés
| 53396-55-7 | |
Formule moléculaire |
C4H11O3P |
Poids moléculaire |
138.10 g/mol |
Nom IUPAC |
ethoxy(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6) |
Clé InChI |
YJCXKNNURGCXFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






